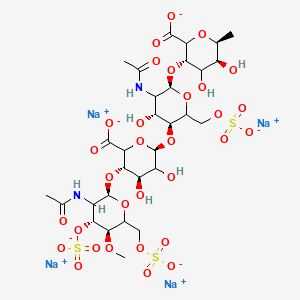

2'-O-methylcytidine 5'-monophosphate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

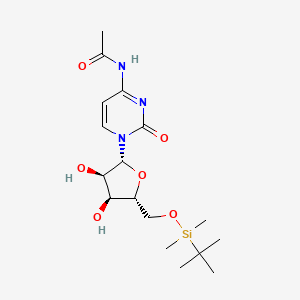

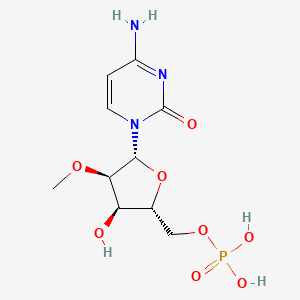

2'-O-methylcytidine 5'-monophosphate is a pyrimidine ribonucleoside 5'-monophosphate that is CMP monomethylated at position O-2' It derives from a cytidine 5'-monophosphate.

科学的研究の応用

Inhibition of Viral Replication

A notable application of 2'-O-methylcytidine derivatives is in antiviral research, particularly in inhibiting hepatitis C virus (HCV) replication. β-d-2′-Deoxy-2′-fluoro-2′-C-methylcytidine (PSI-6130) and its metabolites have been shown to inhibit HCV RNA-dependent RNA polymerase (RdRp) effectively. This inhibition is achieved through competitive interaction and nonobligate chain termination in the viral replication process (Murakami et al., 2007); (Murakami et al., 2008).

Epigenetic Modifications

Methylated nucleotides like 5-methylcytidine (5-mC) play critical roles in various cellular processes through epigenetic modifications. The distribution of 5-mC in DNA and RNA is tightly controlled. Studies indicate that premethylated nucleotides could be incorporated into DNA and RNA during replication and transcription, impacting gene regulation in cancer (Zeng et al., 2017).

Analytical Chemistry Applications

2'-O-methylcytidine derivatives have been used in developing sensitive analytical methods for studying DNA methylation, an essential aspect of genetic regulation and cancer research. Techniques like high-performance liquid chromatography (HPLC) and capillary electrophoresis have been employed for analyzing methylation states and nucleotide modifications (Havliš et al., 2001); (Cornelius et al., 2005).

Biophysical Studies

Research on 2'-O-methylcytidine derivatives has also extended to biophysical studies. Investigations into the excited state decay pathways of modified nucleotides provide insights into UV-induced photodamage to DNA. Such studies are crucial for understanding the stability and damage mechanisms in genetic materials (Wang et al., 2018).

Cancer Research

In the context of cancer, the understanding of DNA and RNA methylation in circulating tumor cells has been advanced using 2'-O-methylcytidine derivatives. This research is significant for exploring nucleic acid modifications and their roles in cancer cell formation and metastasis (Huang et al., 2016).

特性

CAS番号 |

18422-43-0 |

|---|---|

製品名 |

2'-O-methylcytidine 5'-monophosphate |

分子式 |

C8H18N2 |

分子量 |

0 |

同義語 |

5/'-Cytidylic acid, 2/'-O-Methyl- |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。